molecular formula C19H12BrN3O2S2 B15040800 4-bromo-N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-bromo-N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15040800
M. Wt: 458.4 g/mol
InChI Key: VBLCNKJSRWJAER-FMIVXFBMSA-N
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Description

4-BROMO-N-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound that features a unique combination of indole, thiazolidine, and benzamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazolidine ring can modulate enzyme activity. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

Properties

Molecular Formula

C19H12BrN3O2S2

Molecular Weight

458.4 g/mol

IUPAC Name

4-bromo-N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide

InChI

InChI=1S/C19H12BrN3O2S2/c20-13-7-5-11(6-8-13)17(24)22-23-18(25)16(27-19(23)26)9-12-10-21-15-4-2-1-3-14(12)15/h1-10,25H,(H,22,24)/b12-9+

InChI Key

VBLCNKJSRWJAER-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Br)O)/C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Br)O)C=N2

Origin of Product

United States

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